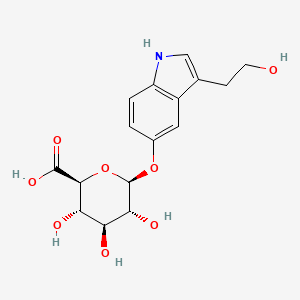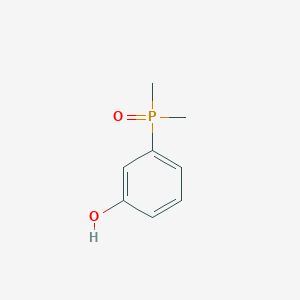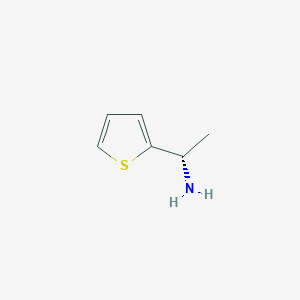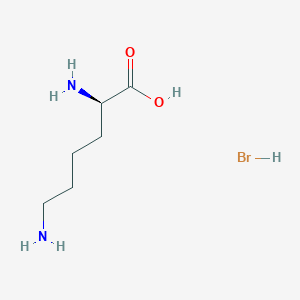
5-(4-Chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
5-(4-Chlorophenyl)pyrrolidin-2-one is an organic compound with the linear formula C10H10ClNO . It is related to 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, which is an organic compound consisting of a 5-membered lactam .
Molecular Structure Analysis
The molecular structure of this compound has been characterized and confirmed in synthesized compounds . The InChI code for this compound is 1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 195.65 . More specific physical and chemical properties are not detailed in the available literature.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis: 5-(4-Chlorophenyl)pyrrolidin-2-one and its derivatives have been studied for their crystal structures. These compounds exhibit various conformations such as envelope, half-chair, and twisted structures. The molecular arrangement is often stabilized by van der Waals forces, hydrogen bonding, and intramolecular interactions, providing insight into their chemical behavior and potential applications in material science (Sivakumar et al., 1995).
Chemical Synthesis and Transformation
- Synthesis and Rearrangement: The compound and its related chlorophenyl pyrrolidinones are subjects of various synthetic methods. These include functional rearrangements promoting the formation of imino-lactams and methoxylated derivatives, which are useful in preparing agrochemicals or medicinal compounds (Danieli et al., 2004); (Ghelfi et al., 2003).
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which include 5-(4-chlorophenyl)pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to show activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, which includes this compound, have been compared with the parent aromatic pyrrole and cyclopentane , which could provide some insights into its pharmacokinetic properties.
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
It’s known that steric factors can influence the biological activity of pyrrolidine compounds .
Análisis Bioquímico
Biochemical Properties
5-(4-Chlorophenyl)pyrrolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteinase receptors on cancer cells, particularly MMP-2 . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in cellular behavior and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with metalloproteinase receptors can lead to alterations in cell signaling pathways that regulate cell proliferation, migration, and apoptosis . These changes can have significant implications for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to bind to metalloproteinase receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular behavior, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth by targeting metalloproteinase receptors . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde oxidase, which plays a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles . This localization is important for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBLMDNOUEPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679330 | |
| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279687-54-6 | |
| Record name | 5-(4-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



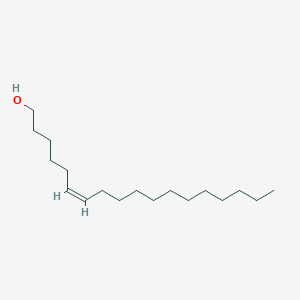
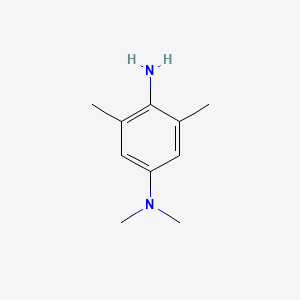
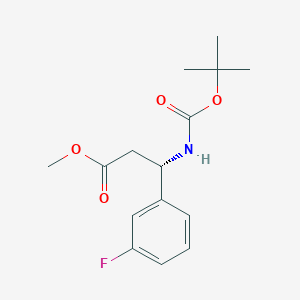
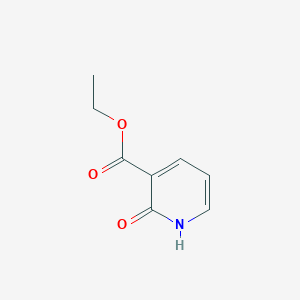


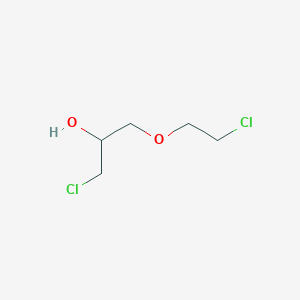
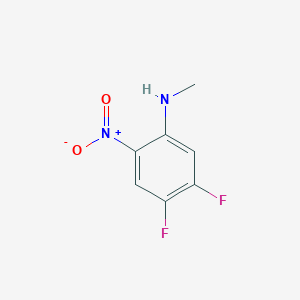
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)
